
ethane;niobium(5+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane;niobium(5+) is a compound that combines ethane, a simple hydrocarbon, with niobium in its +5 oxidation state. Niobium is a transition metal known for its high melting point and resistance to corrosion. The combination of ethane and niobium(5+) is of interest in various fields, particularly in catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethane;niobium(5+) can be synthesized through various methods. One common approach involves the reaction of niobium pentachloride with sodium ethoxide. The reaction proceeds as follows: [ \text{NbCl}_5 + 5 \text{NaOEt} \rightarrow \text{Nb(OEt)}_5 + 5 \text{NaCl} ] This method involves the use of niobium pentachloride and sodium ethoxide under controlled conditions to produce niobium ethoxide, which can then be further processed to obtain ethane;niobium(5+) .
Industrial Production Methods
In industrial settings, the production of ethane;niobium(5+) often involves large-scale hydrothermal methods. These methods utilize high temperatures and pressures to facilitate the reaction between niobium compounds and ethane derivatives. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethane;niobium(5+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form niobium oxides and ethylene.
Reduction: Reduction reactions can convert niobium(5+) to lower oxidation states.
Substitution: Ethane;niobium(5+) can participate in substitution reactions where ethoxide groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with ethane;niobium(5+) include oxygen, hydrogen, and various organic ligands. Reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products
The major products formed from reactions involving ethane;niobium(5+) include niobium oxides, ethylene, and substituted niobium compounds. These products are of significant interest in catalysis and materials science .
Wissenschaftliche Forschungsanwendungen
Ethane;niobium(5+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in oxidative dehydrogenation reactions to produce ethylene from ethane.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, including coatings and alloys.
Wirkmechanismus
The mechanism by which ethane;niobium(5+) exerts its effects involves the activation of ethane through the formation of reactive intermediates. Niobium(5+) acts as a catalyst, facilitating the dehydrogenation of ethane to produce ethylene. The molecular targets include the C-H bonds in ethane, which are activated and broken during the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ethane;niobium(5+) include:
Niobium pentoxide (Nb₂O₅): A common niobium compound used in various applications.
Niobium ethoxide (Nb(OEt)₅): A precursor to ethane;niobium(5+) and used in sol-gel processes.
Niobium chloride (NbCl₅): Another niobium compound used in synthesis and catalysis.
Uniqueness
Ethane;niobium(5+) is unique due to its combination of a simple hydrocarbon with a transition metal in a high oxidation state. This combination allows for unique catalytic properties and reactivity, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
63646-95-7 |
|---|---|
Molekularformel |
C10H25Nb |
Molekulargewicht |
238.21 g/mol |
IUPAC-Name |
ethane;niobium(5+) |
InChI |
InChI=1S/5C2H5.Nb/c5*1-2;/h5*1H2,2H3;/q5*-1;+5 |
InChI-Schlüssel |
PBAIQWCYUJGYCX-UHFFFAOYSA-N |
Kanonische SMILES |
C[CH2-].C[CH2-].C[CH2-].C[CH2-].C[CH2-].[Nb+5] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)
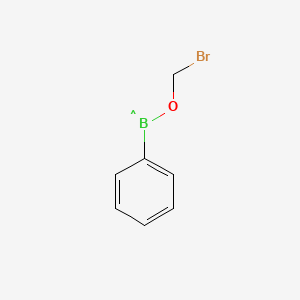
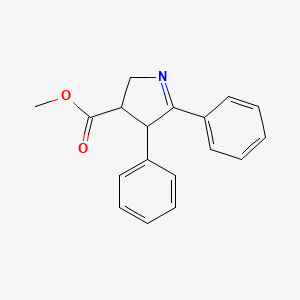
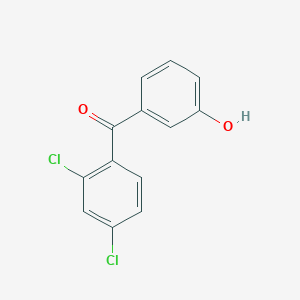


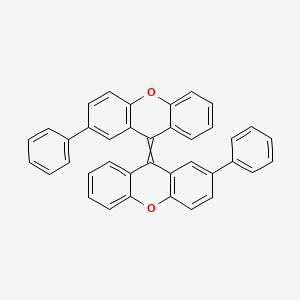
![Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14509828.png)
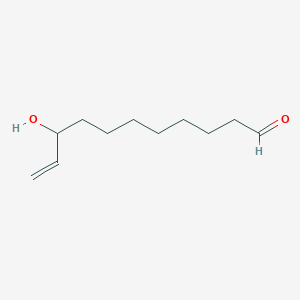

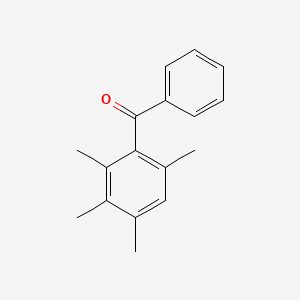
![1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide](/img/structure/B14509851.png)

![3'-Methoxyspiro[fluorene-9,2'-oxirane]](/img/structure/B14509869.png)
